![molecular formula C24H22N2O3 B2441380 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide CAS No. 922135-59-9](/img/structure/B2441380.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.451. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methods and Chemical Reactivity
A foundational aspect of this compound's research is centered around its synthesis and the reactivity of related dibenzo[b,f][1,4]oxazepine derivatives. One study discusses the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives, highlighting the chemical pathways to obtain exo-methylene compounds and isoindoles, offering insight into the synthetic versatility of similar compounds (Terada, Yabe, Miyadera, & Tachikawa, 1973). Another research avenue explores the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, demonstrating the nucleophilic displacement reactions critical for synthesizing antidepressant drug analogues, underscoring the pharmaceutical relevance (Samet, Marshalkin, Kislyi, Chernysheva, Strelenko, & Semenov, 2005).
Potential Pharmaceutical Applications
Further studies delve into the development of potent serotonin-3 (5-HT3) receptor antagonists, where derivatives of 1,4-diazepinylbenzamides were found to exhibit strong antagonistic activity. This suggests potential applications in treating conditions related to serotonin imbalance, such as nausea and vomiting associated with chemotherapy (Harada, Morie, Hirokawa, Terauchi, Fujiwara, Yoshida, & Kato, 1995). Another example involves the synthesis and demonstrated oral activity of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives as antiallergic agents, indicating the compound's utility in developing new antiallergic medications (Ohshima, Otaki, Satō, Kumazawa, Obase, Ishii, Ishii, Ohmori, & Hirayama, 1992).
Advanced Materials and Chemical Studies
Research into the dibenzo[b,f][1,4]oxazepin skeleton extends into advanced materials, exemplified by the study on near-infrared electrochromic behavior of dibenzothiepin derivatives. These compounds exhibit reversible transformations upon oxidation, demonstrating potential in developing organic near-infrared electrochromic systems (Ishigaki, Takata, Shimajiri, Wu, Zeng, Ye, & Suzuki, 2022).
properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-14-5-7-22-20(12-14)26(4)24(28)19-13-18(6-8-21(19)29-22)25-23(27)17-10-15(2)9-16(3)11-17/h5-13H,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXUMFUDBVEACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.